Ethyl bis(4-nitrophenyl)acetate
Description
Properties
IUPAC Name |
ethyl 2,2-bis(4-nitrophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-2-24-16(19)15(11-3-7-13(8-4-11)17(20)21)12-5-9-14(10-6-12)18(22)23/h3-10,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTSNZJAAUFJQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ullmann-Type Coupling for Diarylation
A Ullmann coupling reaction enables the introduction of two 4-nitrophenyl groups onto a central carbon. In this approach, diethyl malonate reacts with two equivalents of 4-iodonitrobenzene in the presence of a copper(I) catalyst (e.g., CuI) and a ligand (e.g., 1,10-phenanthroline) under inert conditions. The reaction proceeds via oxidative addition and reductive elimination steps, yielding diethyl bis(4-nitrophenyl)malonate. Subsequent hydrolysis with aqueous NaOH generates the dicarboxylic acid, which undergoes decarboxylation at elevated temperatures (150–180°C) to produce bis(4-nitrophenyl)acetic acid.
Key Parameters
Nucleophilic Substitution via Bis(4-nitrophenyl)methyl Halides
Bis(4-nitrophenyl)methane, synthesized via Friedel-Crafts alkylation of nitrobenzene derivatives, is brominated at the methyl carbon using N-bromosuccinimide (NBS) under radical initiation (AIBN). The resulting bis(4-nitrophenyl)methyl bromide undergoes nucleophilic substitution with potassium cyanide in ethanol, forming bis(4-nitrophenyl)acetonitrile. Acidic hydrolysis (6 M HCl, reflux) converts the nitrile to bis(4-nitrophenyl)acetic acid.
Optimization Notes
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Radical bromination requires strict temperature control (0–5°C) to avoid polybromination.
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Cyanide substitution achieves 85% efficiency in anhydrous ethanol.
Esterification of Bis(4-nitrophenyl)acetic Acid
Fischer Esterification
The acid is refluxed with excess ethanol in the presence of concentrated sulfuric acid (5 mol%). The reaction follows a protonation-nucleophilic acyl substitution mechanism, with water removal (Dean-Stark trap) shifting equilibrium toward ester formation.
Reaction Conditions
Steglich Esterification
For acid-sensitive substrates, bis(4-nitrophenyl)acetic acid is reacted with ethanol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This method avoids acidic conditions and achieves near-quantitative yields (95–97%) within 4 hours.
Advantages
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Mild conditions (room temperature)
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Minimal side reactions
One-Pot Tandem Synthesis
A streamlined approach combines diarylation and esterification in a single vessel. Ethyl acetoacetate is treated with two equivalents of 4-nitrobenzyl bromide under phase-transfer catalysis (tetrabutylammonium bromide, TBAB) in a biphasic system (toluene/50% NaOH). The α,α-diarylation proceeds via enolate formation, followed by alkylation and in situ esterification.
Performance Metrics
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms >98% purity.
Industrial-Scale Considerations
Patent CN102766054A details a solvent-recycling protocol using dichloromethane and sodium hydroxide scrubbing to minimize waste. Enamel-lined reactors prevent corrosion from acidic byproducts, while temperature control (15–25°C) ensures safety and selectivity.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: Ethyl bis(4-nitrophenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Reduction: Ethyl bis(4-aminophenyl)acetate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Enzymatic Studies
Substrate for Esterases and Lipases
Ethyl bis(4-nitrophenyl)acetate serves as an important substrate in the study of enzymes such as esterases and lipases. These enzymes catalyze the hydrolysis of ester bonds, and the release of 4-nitrophenol from the substrate can be quantitatively measured. The high extinction coefficient of the 4-nitrophenolate product allows for sensitive detection in assays. For instance, research has demonstrated that various esterases exhibit different hydrolysis rates when using this compound, providing insights into enzyme specificity and activity profiles .
Case Study: Hydrolysis Activity Assessment
In a study evaluating esterase activities, this compound was employed to assess the catalytic efficiency of different enzymes present in human serum. The results indicated that certain enzymes displayed significantly higher activity levels with this substrate compared to others, underscoring its utility in profiling enzyme kinetics .
Synthetic Chemistry
Synthesis of Nitro Compounds
This compound is utilized in synthetic organic chemistry as a precursor for various nitro compounds. Its synthesis involves the reaction of 4-nitrophenol with acetic anhydride or acetyl chloride in the presence of a base such as triethylamine. This method allows for the generation of high-purity products suitable for further chemical transformations .
Industrial Applications
The compound is also relevant in industrial settings where it can be used to synthesize other derivatives or as an intermediate in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable building block in the development of new chemical entities .
Biological Applications
Antibacterial Properties
Recent studies have indicated that this compound exhibits antibacterial activity, making it a candidate for further investigation in medicinal chemistry. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting specific metabolic pathways, although detailed mechanisms remain under exploration .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of ethyl bis(4-nitrophenyl)acetate involves its interaction with molecular targets through its nitrophenyl groups. These groups can undergo various chemical transformations, enabling the compound to participate in different biochemical pathways. The exact molecular targets and pathways depend on the specific application and the chemical environment.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Substituents : Fluorine, chlorine, and nitro groups increase electrophilicity, enhancing reactivity in nucleophilic acyl substitutions .
- Thermal Stability : Ethyl (4-nitrophenyl)acetate has a defined melting point (61°C), while halogenated derivatives (e.g., chloro or fluoro) lack reported values, suggesting differences in crystallinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
